
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is also known by the name Hydrazine, [(tetrahydro-1,1-dioxido-3-thienyl)methyl] . This compound is characterized by the presence of a hydrazinylmethyl group attached to a tetrahydrothiophene ring that is further oxidized to a 1,1-dioxide.
Métodos De Preparación
The synthesis of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide include:
Tetrahydrothiophene 1,1-dioxide: Lacks the hydrazinylmethyl group.
Hydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.
Sulfolane: A related sulfone compound with different substituents.
The uniqueness of this compound lies in its specific combination of the hydrazinylmethyl group and the tetrahydrothiophene 1,1-dioxide ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C5H12N2O2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
(1,1-dioxothiolan-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-3-5-1-2-10(8,9)4-5/h5,7H,1-4,6H2 |
Clave InChI |
ARXOFIXPMRUWOH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




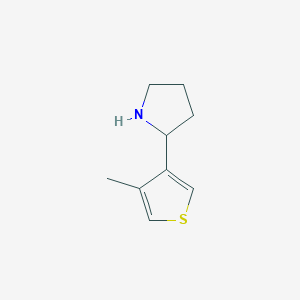

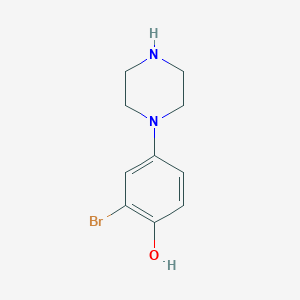


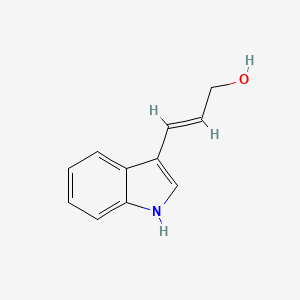
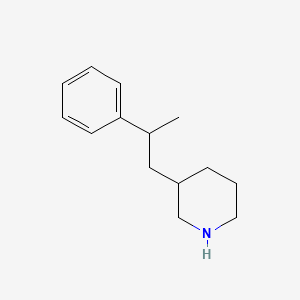


![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
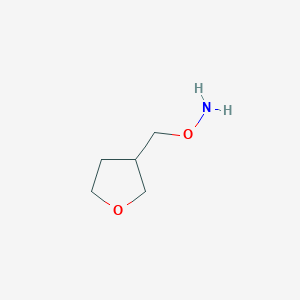
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
